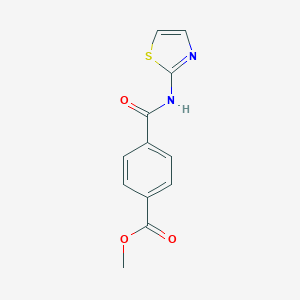![molecular formula C17H17ClN2O3S B250539 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)
4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide exerts its effects through the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in cancer cells and plays a role in tumor growth and metastasis. 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide also inhibits the activity of voltage-gated sodium channels, which are involved in the regulation of neuronal excitability and the transmission of pain signals.
Biochemical and Physiological Effects:
4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has also been shown to regulate the expression of genes involved in cell growth and differentiation, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and analysis of specific pathways. However, 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide may also have off-target effects and its use may be limited by its solubility and stability.
未来方向
There are several potential future directions for research on 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. One area of interest is the development of more potent and selective 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide analogs for use in cancer therapy. Additionally, 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide may have potential applications in the treatment of other diseases such as diabetes and inflammatory disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide.
合成方法
4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-(1-pyrrolidinylsulfonyl)aniline to yield 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide.
科学研究应用
4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in treating cardiovascular diseases by regulating blood pressure and improving heart function. Additionally, 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C17H17ClN2O3S |
|---|---|
分子量 |
364.8 g/mol |
IUPAC 名称 |
4-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) |
InChI 键 |
BSOZKVUZTWHDDQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)